molecular formula C9H18ClNO3 B2601382 Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride CAS No. 2305254-75-3

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride

Cat. No.: B2601382
CAS No.: 2305254-75-3
M. Wt: 223.7
InChI Key: YTZRLBQQHQQPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride typically involves the reaction of piperidine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of methyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated piperidine derivatives.

Scientific Research Applications

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.

    Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing the active piperidine moiety, which then exerts its effects on the target pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-4-yloxy)acetate;hydrochloride
  • Methyl 2-(piperidin-4-yl)acetate;hydrochloride
  • Methyl 2-(piperidin-4-ylmethoxy)propionate;hydrochloride

Uniqueness

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride is unique due to its specific ester linkage and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from similar compounds.

Biological Activity

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to an acetate moiety through a methoxy group. This structure is significant for its interactions with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Receptor Interaction : The piperidine ring can interact with neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.
  • Enzyme Modulation : The ester group can undergo hydrolysis, releasing the active piperidine moiety, which may modulate the activity of specific enzymes involved in metabolic pathways.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits notable antimicrobial and antiviral properties. In vitro studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infections.

Activity Pathogen/Target IC50/EC50 Values
AntimicrobialStaphylococcus aureus12 µM
AntiviralHepatitis C Virus5.5 nM

Anticancer Activity

The compound has shown promise in anticancer research. It has been evaluated for cytotoxic effects against several cancer cell lines, revealing significant antiproliferative properties.

Cell Line IC50 Value (µM)
MCF-7 (Breast)28.8
HT-29 (Colon)124.6

In molecular docking studies, this compound demonstrated favorable interactions with kinase proteins involved in cancer progression, suggesting its potential as a chemotherapeutic agent .

Case Studies

  • Study on Antiviral Activity : A study assessed the compound's efficacy against Hepatitis C Virus (HCV), showing an EC50 value of 5.5 nM, indicating strong antiviral potential compared to existing antiviral agents .
  • Cytotoxicity Assessment : In a series of tests on cancer cell lines, the compound exhibited IC50 values ranging from 28.8 to 124.6 µM against MCF-7 and HT-29 cells, respectively. These results highlight its potential as a candidate for further development in cancer therapy .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound could inhibit specific enzymes involved in histone acetylation processes, suggesting a role in epigenetic regulation of gene expression .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZRLBQQHQQPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.